5-(o-Tolyl)furan-2-carboxylic acid

Vue d'ensemble

Description

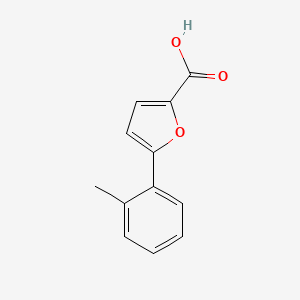

5-(o-Tolyl)furan-2-carboxylic acid is an organic compound with the molecular formula C12H10O3. It is a derivative of furan, a heterocyclic organic compound, and features a carboxylic acid group attached to the furan ring. The presence of the o-tolyl group (a benzene ring with a methyl group at the ortho position) adds to its structural complexity and potential reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)furan-2-carboxylic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(o-Tolyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted aromatic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of furan-based compounds, including 5-(o-Tolyl)furan-2-carboxylic acid, exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the furan ring can enhance the efficacy against various pathogens, making it a candidate for drug development targeting infections caused by resistant strains of bacteria and fungi .

2. Antitubercular Agents

The compound's structure allows for potential inhibition of key enzymes involved in the biosynthesis of siderophores in Mycobacterium tuberculosis, making it a target for developing new antitubercular therapies. Inhibitors derived from similar furan compounds have demonstrated significant activity against M. tuberculosis, suggesting that this compound could be optimized for similar effects .

Materials Science Applications

1. Polymer Synthesis

Furan derivatives are increasingly being explored as building blocks for bio-based polymers due to their renewable nature and favorable chemical properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composite materials .

2. Organic Electronics

The unique electronic properties of furan-containing compounds make them suitable candidates for organic semiconductors. Research into the use of this compound in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, with preliminary results indicating improved efficiency and stability when incorporated into device architectures .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various furan derivatives, including this compound, against multiple bacterial strains. The results indicated that modifications to the carboxylic acid group significantly impacted the compound's ability to inhibit bacterial growth, with optimal activity observed at specific substitution patterns on the furan ring .

Case Study 2: Polymer Development

In a recent investigation into sustainable materials, researchers synthesized a series of bio-based polymers using this compound as a monomer. The resulting materials showed enhanced mechanical properties and thermal resistance compared to traditional petroleum-based polymers, highlighting the potential for environmentally friendly alternatives in industrial applications .

Mécanisme D'action

The mechanism of action of 5-(o-Tolyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The furan ring and o-tolyl group contribute to the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.

5-Hydroxymethylfurfural: A furan derivative used as a platform chemical for various industrial applications.

Uniqueness: 5-(o-Tolyl)furan-2-carboxylic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable in specialized synthetic applications and research.

Activité Biologique

5-(o-Tolyl)furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the chemical formula C12H10O3 and CAS number 80174-04-5, features a furan ring substituted with an ortho-tolyl group and a carboxylic acid functional group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that derivatives of furan-2-carboxylic acids can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins . While specific data on this compound's anticancer activity is still emerging, its structural characteristics may allow it to exert similar effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

- Cell Signaling Pathways : It may influence cell signaling pathways that regulate cell growth and apoptosis, particularly in cancer cells.

Study on Antimicrobial Effects

A study investigating the effects of furan-2-carboxylic acids found that they significantly inhibited bacterial swarming at concentrations that mimic their natural occurrence in agar media. This effect was statistically significant (P < 0.01) and demonstrated the potential for these compounds in controlling bacterial growth .

Cytotoxicity Assessment

In a recent study assessing various furan derivatives, compounds structurally similar to this compound were screened against lung carcinoma (A549) and colon cancer (HCT116) cell lines. The results indicated varying degrees of cytotoxicity, with some compounds showing promising IC50 values as low as 6.76 µg/mL against HCT116 cells . These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 5-Hydroxymethylfuran-2-carboxylic acid | Furan derivative | Antimicrobial |

| Furan-2-carboxylic acid | Furan derivative | Inhibits bacterial swarming |

| 5-(p-Tolyl)furan-2-carboxylic acid | Furan derivative | Potential anticancer activity |

Propriétés

IUPAC Name |

5-(2-methylphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMXDXBNMHKBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409194 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80174-04-5 | |

| Record name | 5-(2-methylphenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.